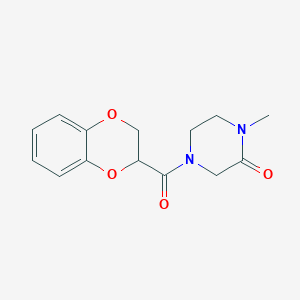![molecular formula C21H27N3O B4532503 4-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B4532503.png)
4-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}phenyl)-2-methylbut-3-yn-2-ol
Description
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves condensation reactions, where pyrazole and dimethyl-pyrazole are reacted with arylidene-malonic acid diethyl esters. This process yields functionalized ligands with good yields. Such synthetic pathways are critical for developing novel compounds with potential utility in various applications (Meskini et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectral (IR, 1H NMR) and X-ray diffraction data. These methods provide insights into the conformation, bonding, and overall geometry of the molecules, which are essential for understanding their reactivity and properties (Meskini et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such molecules can be diverse, involving reactions like condensation, Michael addition, and ring expansion. These reactions lead to a variety of products, each with unique structures and potential applications. Understanding the reactivity is crucial for tailoring the synthesis of derivatives with desired properties (Acheson et al., 1979).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline nature, significantly influence the compound's applications. These properties are often determined experimentally and can vary based on the molecular structure and the presence of functional groups (Hiscock et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the compound's application in synthesis and other chemical processes. These properties are often inferred from the molecular structure and experimental data (Asiri & Khan, 2010).
properties
IUPAC Name |
4-[4-[[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-13-17(2)24(22-16)20-10-12-23(15-20)14-19-7-5-18(6-8-19)9-11-21(3,4)25/h5-8,13,20,25H,10,12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUWHMSSPJZZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCN(C2)CC3=CC=C(C=C3)C#CC(C)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-3-ol](/img/structure/B4532430.png)
![(3S*,4S*)-4-(2-naphthyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidin-3-ol](/img/structure/B4532436.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4532443.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4532451.png)
![ethyl 3-(4-fluorobenzyl)-1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinecarboxylate](/img/structure/B4532459.png)
![N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-3-(butyrylamino)benzamide](/img/structure/B4532471.png)
![1-(4-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B4532482.png)
![8-[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4532490.png)
![1-[(1-ethylpiperidin-4-yl)acetyl]spiro[azepane-4,2'-chromene]](/img/structure/B4532508.png)
![3-{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B4532512.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-(1-ethylpropyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4532518.png)
![3-(3-fluorophenyl)-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4532524.png)

![7-(cyclopropylmethyl)-2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4532544.png)